molecular formula C6H7N3O4 B6269101 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid CAS No. 1177728-01-6

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid

Cat. No.: B6269101
CAS No.: 1177728-01-6
M. Wt: 185.14 g/mol
InChI Key: FKMNUMSEVMZIIL-UHFFFAOYSA-N
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Description

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1177728-01-6

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H7N3O4/c1-8-3-5(9(12)13)4(7-8)2-6(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

FKMNUMSEVMZIIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Haloform Reaction:

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. The reaction of 4-nitro-3-acetyl-1-methylpyrazole with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) would likely proceed as follows:

Enolate Formation: The hydroxide (B78521) ion abstracts an acidic α-proton from the methyl group of the acetyl substituent to form an enolate ion.

Halogenation: The enolate ion then acts as a nucleophile and attacks the diatomic halogen, leading to the formation of a α-haloketone. This process is repeated twice more to yield a trihalomethyl ketone.

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone. This is followed by the departure of the trihalomethyl anion (-CX₃), a good leaving group, resulting in the formation of a carboxylic acid.

Proton Transfer: An acid-base reaction occurs between the newly formed carboxylic acid and the trihalomethyl anion, yielding the carboxylate salt and a haloform (CHX₃).

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the final product, 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid.

Willgerodt Kindler Reaction:

The Willgerodt-Kindler reaction provides another route to convert an aryl methyl ketone to a carboxylic acid derivative (specifically a thioamide, which can then be hydrolyzed) wikipedia.orgorganic-chemistry.orgsemanticscholar.orgmsu.edusynarchive.com. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.

The proposed mechanism is complex and involves several intermediates:

Enamine Formation: The ketone first reacts with the secondary amine to form an enamine.

Thiolation: The enamine then reacts with elemental sulfur.

Rearrangement and Oxidation: A series of rearrangements and oxidations occur, leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain and the formation of a thioamide.

Hydrolysis: The resulting thioamide can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

ReactionReagentsKey Transformation
Haloform ReactionHalogen (Br₂, I₂), Strong Base (NaOH)R-C(O)CH₃ → R-COOH
Willgerodt-KindlerSulfur (S₈), Secondary Amine (e.g., Morpholine)Ar-C(O)CH₃ → Ar-CH₂-C(S)NR₂ → Ar-CH₂-COOH

Alternative Pathway: Nitrile Hydrolysis

An alternative synthetic strategy involves the preparation of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, followed by nitration and then hydrolysis of the nitrile group.

The hydrolysis of a nitrile to a carboxylic acid is a standard and reliable transformation that can be carried out under either acidic or basic conditions brainly.in.

Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom of the cyano group more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, yields the final carboxylic acid.

The nitration would likely be performed on the 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile intermediate, following a similar electrophilic aromatic substitution mechanism as described earlier, to give 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetonitrile before the final hydrolysis step.

Advanced Spectroscopic and Structural Elucidation of 2 1 Methyl 4 Nitro 1h Pyrazol 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon resonances.

While specific experimental spectra for this compound are not widely reported, the chemical shifts can be reliably predicted based on the known effects of its constituent functional groups and data from analogous compounds. The structure contains a pyrazole (B372694) ring substituted with an N-methyl group, a nitro group at position 4, and an acetic acid moiety at position 3.

The ¹H NMR spectrum is expected to show four distinct signals: a singlet for the pyrazole ring proton (H5), a singlet for the N-methyl protons, a singlet for the methylene (B1212753) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum would display signals for the three pyrazole ring carbons, the N-methyl carbon, the methylene carbon, and the carboxyl carbon. The electron-withdrawing nitro group at the C4 position is expected to significantly deshield the adjacent C5 and H5 positions. ias.ac.inresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
N-CH₃Proton, Carbon~3.9 - 4.1 (s, 3H)~40 - 42C3, C5
CH₂Proton, Carbon~3.7 - 3.9 (s, 2H)~28 - 32C3, C4, COOH
H5Proton~8.3 - 8.6 (s, 1H)-C3, C4, N-CH₃
COOHProton, Carbon~10 - 12 (br s, 1H)~170 - 173-
C3Carbon-~148 - 152-
C4Carbon-~130 - 134-
C5Carbon-~135 - 138-

Note: Predicted values are based on data from structurally similar compounds such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and other nitropyrazole derivatives. ias.ac.inresearchgate.netresearchgate.net

For definitive structural confirmation, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would show no correlations, as all proton signals are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence) would connect each proton signal to its directly attached carbon atom (N-CH₃, CH₂, and C5-H5).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) couplings. Key expected correlations include the N-methyl protons to carbons C3 and C5, and the methylene (CH₂) protons to carbons C3, C4, and the carboxyl carbon (COOH), confirming the connectivity of the side chain to the pyrazole ring.

Dynamic NMR (DNMR) studies can provide insight into conformational flexibility and rotational barriers within a molecule. researchgate.net For this compound, a potential dynamic process is the rotation around the single bond connecting the pyrazole C3 atom and the methylene carbon of the acetic acid side chain.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, significant steric hindrance or specific intermolecular interactions in solution could potentially restrict this rotation, leading to the observation of distinct conformers at low temperatures. Without variable-temperature NMR experimental data, a detailed conformational analysis in solution remains speculative.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and details of the crystal packing. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures allows for a reliable prediction of its solid-state characteristics. researchgate.netbg.ac.rs

Typical Crystallographic Parameters for Nitropyrazole Carboxylic Acids

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)
Key Intermolecular InteractionsO-H···O, C-H···O, π-π stacking
Common Supramolecular MotifCentrosymmetric dimer via carboxylic acid groups

Note: Data derived from analyses of similar structures like 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid. researchgate.netbg.ac.rs

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds originating from the carboxylic acid group. The most probable and energetically favorable arrangement is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net

In the solid state, the molecule's conformation is influenced by the demands of efficient crystal packing and strong intermolecular interactions. The pyrazole ring itself is inherently planar. Key conformational features are the torsion angles involving the substituents. The nitro group is often observed to be nearly coplanar with the pyrazole ring, a conformation that can be stabilized by intermolecular C-H···O interactions. researchgate.netmdpi.com

A significant conformational parameter is the dihedral angle between the plane of the pyrazole ring and the C-C-O-O plane of the acetic acid side chain. Analysis of related structures, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, reveals that the carboxyl group is typically twisted out of the plane of the heterocyclic ring. researchgate.net This non-planar arrangement is a compromise between minimizing steric repulsion and optimizing intermolecular hydrogen bonding networks.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₆H₇N₃O₄, corresponding to a monoisotopic mass of 185.04366 Da. An HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value for the molecular ion [M]⁺ or its common adducts ([M+H]⁺, [M+Na]⁺) would unequivocally confirm its molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Based on the known fragmentation behavior of nitropyrazoles and carboxylic acids, a plausible pathway for this compound can be proposed. researchgate.net The fragmentation would likely be initiated by the loss of the nitro group or fragmentation of the acetic acid side chain.

Proposed Key Fragments in the Mass Spectrum

Proposed Fragment IonFormulam/z (Calculated)Proposed Loss from Precursor
[M]⁺[C₆H₇N₃O₄]⁺185.04-
[M - OH]⁺[C₆H₆N₃O₃]⁺168.04·OH
[M - NO₂]⁺[C₆H₇N₂O₂]⁺139.05·NO₂
[M - COOH]⁺[C₅H₆N₃O₂]⁺140.04·COOH
[M - CH₂COOH]⁺[C₄H₄N₃O₂]⁺126.03·CH₂COOH
[[M - NO₂] - CO]⁺[C₅H₇N₂O]⁺111.06·NO₂, CO

A primary fragmentation route likely involves the loss of the nitro group (·NO₂) to yield a relatively stable ion at m/z 139. Another significant pathway would be the loss of the carboxyl radical (·COOH), a common fragmentation for carboxylic acids, resulting in an ion at m/z 140. Subsequent fragmentations could include the loss of carbon monoxide (CO) from the [M - NO₂]⁺ ion or the cleavage of the pyrazole ring itself, typically involving the loss of HCN. researchgate.net This detailed fragmentation analysis, in conjunction with the accurate mass measurement, provides compelling evidence for the proposed molecular structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations from the pyrazole ring, the nitro group, the methyl group, and the carboxylic acid moiety.

Expected Vibrational Modes:

The primary vibrational modes anticipated for this compound can be categorized by the functional group from which they originate.

Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic heterocycle, will exhibit several characteristic stretching and bending vibrations. researchgate.net These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane ring deformation modes. The substitution pattern on the pyrazole ring will influence the precise wavenumbers of these vibrations.

Nitro Group (NO₂) Vibrations: The nitro group is expected to show strong and distinct absorption bands. The two primary modes are the asymmetric and symmetric stretching vibrations of the N-O bonds. Additionally, bending and rocking vibrations of the NO₂ group will be present at lower frequencies.

Acetic Acid Group (-CH₂COOH) Vibrations: The carboxylic acid functional group gives rise to several characteristic and often intense vibrational bands. The most prominent is the C=O stretching vibration of the carbonyl group. The O-H stretch of the hydroxyl group is typically a broad band due to hydrogen bonding, particularly in the solid state. Other vibrations include C-O stretching and O-H in-plane and out-of-plane bending. The methylene bridge (-CH₂) will exhibit its own set of stretching and bending modes.

Methyl Group (-CH₃) Vibrations: The methyl group attached to the pyrazole nitrogen will display characteristic symmetric and asymmetric C-H stretching vibrations, as well as bending (scissoring, rocking, wagging, and twisting) vibrations.

Predicted FTIR and Raman Data:

The following table outlines the predicted characteristic vibrational frequencies for this compound, based on data from analogous compounds. It is important to note that these are approximate ranges, and the actual experimental values may vary depending on the physical state of the sample and intermolecular interactions.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500Broad, StrongWeak to Medium
Pyrazole/MethylC-H stretch3150 - 2850MediumStrong
Carboxylic AcidC=O stretch1720 - 1680StrongMedium
Pyrazole RingC=C and C=N stretch1600 - 1450Medium to StrongStrong
Nitro GroupAsymmetric NO₂ stretch1560 - 1520StrongStrong
Methylene/MethylC-H bend1470 - 1370MediumMedium
Nitro GroupSymmetric NO₂ stretch1360 - 1320StrongMedium
Carboxylic AcidC-O stretch / O-H bend1300 - 1200StrongWeak
Pyrazole RingRing in-plane bending1200 - 1000MediumMedium
Pyrazole RingRing out-of-plane bend900 - 700Medium to StrongWeak
Nitro GroupNO₂ bend~850MediumWeak

Data Interpretation:

The broad O-H stretching band in the FTIR spectrum is a hallmark of the carboxylic acid dimer formation through hydrogen bonding.

The strong C=O stretching absorption is another key indicator of the carboxylic acid group.

The two strong bands corresponding to the nitro group's asymmetric and symmetric stretches are crucial for confirming its presence.

The region between 1600 and 1450 cm⁻¹ will contain multiple overlapping bands from the pyrazole ring, making definitive assignment complex without theoretical calculations.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the nitro group, which are often strong in Raman scattering.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound, the molecule itself is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that bisects the pyrazole ring and the acetic acid side chain.

Therefore, this compound will not exhibit any CD or ORD signals.

Relevance of Chiral Derivatives:

While the parent compound is achiral, it is conceivable to synthesize chiral derivatives. For instance, if the methylene hydrogen atoms of the acetic acid side chain were to be substituted with two different groups, the adjacent carbon would become a stereocenter. Similarly, enzymatic or chemical resolutions could potentially be used to create enantiomerically enriched derivatives if a suitable prochiral center existed or was introduced. In such hypothetical cases where chiral derivatives of this compound are synthesized, chiroptical spectroscopy would become a vital tool for:

Determining Enantiomeric Purity: CD and ORD can be used to quantify the enantiomeric excess of a sample.

Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with the spectra of known related compounds, the absolute configuration (R or S) of the stereocenter(s) could be determined.

Studying Conformation: CD spectroscopy is sensitive to the conformational changes in chiral molecules, providing insights into their three-dimensional structure in solution.

However, based on the available scientific literature, there is no indication that chiral derivatives of this compound are a significant area of research. Consequently, chiroptical spectroscopy is not currently relevant for the characterization of the parent compound.

Structure Activity Relationship Sar Studies of 2 1 Methyl 4 Nitro 1h Pyrazol 3 Yl Acetic Acid Derivatives

Systematic Modification of the Pyrazole (B372694) Ring and its Impact on Activity

The pyrazole ring is a versatile scaffold, and its biological activity can be finely tuned by altering the substituents at various positions. researchgate.net For 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid, the key points of modification on the pyrazole ring are the N1-methyl group and the potential for further substitution at the C5 position.

Electronic Effects: The electron density and reactivity of the pyrazole ring are significantly influenced by the electronic nature of its substituents. researchgate.net Electron-donating groups (EDGs) like alkyl and methoxy groups tend to increase the electron density, while electron-withdrawing groups (EWGs) such as nitro and cyano groups decrease it. researchgate.net In the case of this compound, the N1-methyl group is a weak EDG, while the C4-nitro group is a strong EWG. Altering the N1-substituent from a methyl group to a larger alkyl or an aryl group could modulate the electronic properties and, consequently, the binding affinity to biological targets. researchgate.net For instance, in some series of pyrazole derivatives, the presence of an EWG like a nitro group has been shown to enhance antimicrobial activity. tandfonline.com

Steric Factors: The size and spatial arrangement of substituents can impact a molecule's ability to interact with its biological target. researchgate.net Bulky groups may cause steric hindrance, preventing optimal binding to enzymes or receptors, whereas smaller substituents might allow for a better fit and stronger interactions. researchgate.net Replacing the N1-methyl group with larger alkyl or aryl groups would need to be evaluated to ensure that the increased bulk does not negatively impact activity.

The following table summarizes the general influence of different substituent types on the pyrazole ring on biological activity:

Substituent TypeGeneral Effect on Biological ActivityRationale
Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens)Can enhance antimicrobial and anti-inflammatory activity. tandfonline.commdpi.comAlters the electron distribution of the pyrazole ring, potentially improving interactions with biological targets. Halogens can also increase lipophilicity. mdpi.com
Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2)Can modulate activity, with effects being target-dependent.Increases electron density on the pyrazole ring, which can influence binding affinity.
Bulky Groups (e.g., -phenyl, -tert-butyl)May increase or decrease activity depending on the target's binding site.Can provide additional hydrophobic interactions but may also cause steric hindrance.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2)Can enhance binding affinity to target proteins. researchgate.netForms specific hydrogen bonds with amino acid residues in the active site of a receptor or enzyme.

The position of substituents on the pyrazole ring is a critical determinant of biological activity. researchgate.net For this compound, the specific arrangement of the N1-methyl, C3-acetic acid, and C4-nitro groups is crucial. Shifting these substituents to other positions on the pyrazole ring would result in positional isomers with potentially different activity profiles.

For example, moving the nitro group from the C4 to the C5 position would create 2-(1-methyl-5-nitro-1H-pyrazol-3-yl)acetic acid. This change would significantly alter the electronic environment of the pyrazole ring and the spatial relationship between the substituents. The C4 position in pyrazoles is known to be susceptible to electrophilic substitution, while the reactivity of the C3 and C5 positions can vary depending on the nature of the N1-substituent. globalresearchonline.net

Similarly, an isomer with the acetic acid moiety at the C5 position, 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid, would present a different orientation of the carboxylic acid group relative to the other substituents, which could drastically affect its interaction with a biological target. The regioselective synthesis of specific pyrazole isomers is a key aspect of medicinal chemistry to explore the full potential of the pyrazole scaffold. nih.gov

Exploration of the Acetic Acid Side Chain Variations

The acetic acid side chain at the C3 position is a key feature of the molecule, likely involved in important binding interactions, particularly through its carboxylic acid group.

The length and branching of the alkyl chain connecting the carboxylic acid to the pyrazole ring can influence the compound's flexibility and its ability to reach and interact with specific binding pockets in a biological target.

In a study on a different series of pyrazole derivatives, lengthening an aliphatic chain was shown to lead to higher anti-inflammatory activity. mdpi.com This suggests that extending the acetic acid side chain to a propanoic or butanoic acid derivative could potentially enhance the biological activity of this compound. The longer chain could allow the carboxylic acid group to access and interact with more distant amino acid residues in a binding site.

Introducing branching on the side chain, for example, by creating an α-methylacetic acid derivative, would introduce a chiral center and restrict the conformational flexibility of the side chain. This could lead to stereospecific interactions with the target, potentially increasing potency and selectivity for one enantiomer over the other.

The carboxylic acid group is a common pharmacophore, but it can also be associated with poor pharmacokinetic properties, such as low membrane permeability and metabolic instability. nih.gov Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a common strategy in drug design to overcome these limitations. nih.gov

Several bioisosteres for carboxylic acids have been successfully employed in medicinal chemistry. cambridgemedchemconsulting.com For this compound, potential bioisosteric replacements for the carboxylic acid moiety include:

Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. drughunter.com It has a similar pKa to a carboxylic acid, allowing it to exist in an anionic form at physiological pH and participate in similar ionic interactions. cambridgemedchemconsulting.comdrughunter.com However, tetrazoles are generally more lipophilic than carboxylic acids, which can lead to improved membrane permeability. drughunter.com

Hydroxypyrazole: A 1-hydroxypyrazole can also serve as an excellent bioisosteric replacement for a carboxylic acid. cambridgemedchemconsulting.com One advantage of this isostere is its higher pKa compared to carboxylic acids and tetrazoles, which can result in more efficient tissue permeation. cambridgemedchemconsulting.com

Acylsulfonamides: These groups can also mimic the acidic properties of carboxylic acids.

The following table compares the properties of a carboxylic acid with some of its common bioisosteres:

Functional GroupApproximate pKaGeneral LipophilicityKey Features
Carboxylic Acid4-5LowForms strong hydrogen bonds and ionic interactions. nih.gov
1H-Tetrazole4.5-5ModerateSimilar acidity to carboxylic acids with increased lipophilicity. cambridgemedchemconsulting.comdrughunter.com
Hydroxypyrazole~7Moderate-HighHigher pKa may lead to better cell penetration. cambridgemedchemconsulting.com
AcylsulfonamideVariesModerate-HighCan act as a hydrogen bond donor and acceptor.

Influence of Nitro Group Position and Reduction States on Compound Activity

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring.

The position of the nitro group is crucial. As mentioned in section 6.1.2, moving the nitro group to a different position on the pyrazole ring would create a positional isomer with different electronic and steric properties, likely leading to a different biological activity profile. The synthesis of nitropyrazoles often involves direct nitration, and the position of nitration is influenced by the other substituents on the ring. researchgate.net

The reduction of the nitro group to an amine would result in a dramatic change in the molecule's properties. The resulting amino group is an electron-donating group, which would have the opposite electronic effect on the pyrazole ring compared to the nitro group. This would alter the molecule's interaction with biological targets. Furthermore, the amino group can act as a hydrogen bond donor and a basic center, opening up new possibilities for interactions. The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

The change from a nitro to an amino group can have a profound impact on biological activity. For example, in some classes of compounds, the amino derivative may have a completely different or even opposite biological effect compared to the nitro precursor.

No Publicly Available Research Found on the Structure-Activity Relationship of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), or ligand- and structure-based design principles for the chemical compound this compound were identified.

While research exists on the broader class of pyrazole derivatives, which are recognized for a variety of biological activities, information focusing solely on the QSAR modeling, descriptor selection, model validation, or the conceptual and theoretical design frameworks for this compound and its specific derivatives is not available in the public domain.

General studies on other pyrazole-containing molecules have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. These investigations often involve the synthesis of various analogs and subsequent biological evaluation to establish SAR. Furthermore, computational methods like QSAR and molecular docking are frequently employed to understand the chemical features essential for their biological activity and to guide the design of more potent compounds.

However, the specific details regarding descriptor selection for predictive model development, methods of model validation, and the interpretation of these models to derive design principles for this compound have not been published. Similarly, there is no available information on the application of ligand-based or structure-based design concepts to this particular compound.

The absence of such specific research indicates that the structure-activity landscape of this compound remains an unexplored area of medicinal chemistry. Further research would be necessary to elucidate the relationships between the structural features of its derivatives and their biological activities.

Advanced Analytical Methodologies for 2 1 Methyl 4 Nitro 1h Pyrazol 3 Yl Acetic Acid

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. fortlewis.edu Given its acidic nature (due to the carboxylic acid group), "2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid" is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), typically a buffer solution. fortlewis.edu At a pH above the pKa of the carboxylic acid, the compound will be negatively charged and migrate towards the anode. However, the strong electroosmotic flow (EOF) in uncoated capillaries typically sweeps all species, including anions, toward the cathode, enabling their detection. fortlewis.edu Separation is based on the charge-to-size ratio of the analytes. CZE is known for its high efficiency, short analysis times, and minimal sample consumption. It can be used for purity determination and quantitative analysis. Non-aqueous CE systems can also be employed to achieve different selectivities. rsc.org

Spectrophotometric Assays for Detection and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and robust method for the quantification of "this compound" in solution. longdom.org The technique is based on the principle that the compound absorbs light in the UV-Vis region due to electronic transitions within its chromophores. The pyrazole (B372694) ring, the nitro group, and the carboxylic acid group all contribute to the UV absorption spectrum. nih.govnih.govacs.org

Quantitative analysis is performed using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam. longdom.org A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine concentration checks and dissolution studies.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Mechanistic Studies (non-human contexts)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are essential for comprehensive impurity profiling and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique for identifying, characterizing, and quantifying impurities in "this compound." An LC system separates the main compound from its impurities, which are then introduced into the mass spectrometer. rsc.org Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. The mass spectrometer provides molecular weight information from the parent ion (e.g., [M-H]⁻ or [M+H]⁺) and structural information from the fragmentation patterns generated in tandem MS (MS/MS) experiments. nih.govwaters.com This allows for the putative identification of process-related impurities and degradation products, even at trace levels. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification of volatile and semi-volatile impurities. biomedres.usjeol.com As discussed in section 7.1.2, this is particularly useful for analyzing residual solvents from the manufacturing process. thermofisher.com The GC separates the volatile components, and the MS provides positive identification based on their mass spectra, which can be compared against spectral libraries. researchgate.net GC-MS can also be used to analyze derivatized analytes, providing both chromatographic retention data and mass spectral information for structural confirmation. nist.gov

Table 4: Application of Hyphenated Techniques for Analysis

TechniqueApplicationAnalytesRationale/Reference
LC-MS/MSImpurity Profiling, Quantitative AnalysisMain compound, process impurities, degradation productsHigh sensitivity and selectivity for non-volatile polar compounds. rsc.orgnih.gov
GC-MSImpurity ProfilingResidual solvents, volatile starting materialsIdeal for identification of volatile organic impurities. biomedres.usthermofisher.comresearchgate.net
GC-MS (with derivatization)Structural ConfirmationTMS-ester of the main compoundProvides complementary data to LC-MS for structural elucidation. nist.gov

Application of Sensor Technologies for Detection and Monitoring (Research-oriented)

The detection and monitoring of "this compound" is a burgeoning area of research, leveraging advancements in sensor technology. While specific sensors for this compound are not yet widely established, the unique structural features of the molecule—namely the pyrazole core, the nitro group, and the carboxylic acid moiety—provide a foundation for the development of novel analytical methods. Research efforts are currently exploring electrochemical, optical, and biosensor-based approaches for sensitive and selective quantification.

Electrochemical Sensors

Electrochemical sensors offer a promising avenue for the detection of "this compound" due to their high sensitivity, rapid response, and potential for miniaturization. The presence of the electrochemically active nitroaromatic group is particularly advantageous for this type of sensing. The electrochemical reduction of the nitro group on an electrode surface can generate a measurable current that is proportional to the analyte's concentration.

Research in this area is focused on the development of modified electrodes to enhance sensitivity and selectivity. For instance, electrodes modified with nanomaterials such as silver nanoparticles or mesoporous silica (SiO2) have shown improved performance in detecting other nitroaromatic compounds. These materials increase the electrode's surface area and can facilitate the electron transfer process. Theoretical studies, such as those employing density functional theory (DFT), are also being used to explore novel sensor materials, like C5N2 sheets, for their potential in detecting nitroaromatics.

A key challenge in the development of electrochemical sensors is mitigating interference from other electroactive species that may be present in a sample matrix. Future research will likely focus on creating highly selective recognition elements on the electrode surface, possibly through the use of molecularly imprinted polymers or specific antibodies.

Sensor TypePrinciplePotential AdvantagesResearch Focus
Electrochemical Sensor Reduction of the nitro group at a modified electrode surface.High sensitivity, rapid analysis, portability.Development of novel electrode materials (e.g., nanomaterials, conductive polymers) to enhance selectivity and sensitivity.
Fluorescent "Turn-on" Sensor Increased fluorescence intensity upon binding of the analyte to a pyrazole-based probe.High specificity, low limit of detection.Design of pyrazole derivatives that exhibit selective fluorescence enhancement in the presence of the target molecule.
Fluorescence Quenching Sensor Decrease in fluorescence of a fluorophore due to electron transfer to the nitroaromatic analyte.High sensitivity.Synthesis of novel fluorophores with strong emission that can be efficiently quenched by the target compound.
Enzyme-based Biosensor Inhibition of a specific enzyme's activity by the target compound, leading to a measurable signal change.High biological relevance, potential for high selectivity.Identification of enzymes that are specifically inhibited by "this compound" and their integration into a stable sensor platform.

Optical Sensors

Optical sensors, particularly those based on fluorescence, represent another significant research direction. These sensors can be broadly categorized into "turn-on" and "turn-off" (quenching) systems.

"Turn-on" fluorescent sensors are being investigated based on the pyrazole scaffold. While much of the current research on pyrazole-based fluorescent sensors has focused on the detection of metal ions, the principles can be adapted for the detection of organic molecules. The design of a pyrazole-containing molecule that exhibits a significant increase in fluorescence upon binding to "this compound" is a key research objective.

Conversely, fluorescence quenching-based sensors can be developed by taking advantage of the electron-accepting nature of the nitroaromatic group. In this approach, a fluorescent polymer or molecule serves as the sensor. In the presence of "this compound," the fluorescence is "turned off" or quenched due to a photoinduced electron transfer from the excited fluorophore to the analyte. Polyaniline-based composites have shown potential for this type of sensing for other nitroaromatic compounds.

Biosensors

Biosensors, which integrate a biological recognition element with a transducer, offer the potential for highly specific detection. Enzyme-based biosensors are a particularly relevant area of investigation. This approach relies on the principle of enzyme inhibition, where the target analyte interferes with the catalytic activity of a specific enzyme. The change in enzyme activity can be monitored electrochemically or optically. While research is still in the early stages, the identification of an enzyme that is selectively inhibited by "this compound" could lead to the development of highly specific biosensors.

Another avenue of biosensor research involves the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. The development of an aptamer that selectively binds to "this compound" could form the basis of a highly selective and sensitive biosensor platform.

Environmental Fate and Degradation Studies of 2 1 Methyl 4 Nitro 1h Pyrazol 3 Yl Acetic Acid Academic Context

Photodegradation Pathways and Kinetics

No studies detailing the photodegradation pathways or the kinetics of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid under environmental conditions are currently available. Research into how this compound reacts to sunlight, the potential transformation products, and the rate of its degradation in aquatic or terrestrial systems has not been documented.

Biodegradation Mechanisms in Model Environmental Systems

Information regarding the biodegradation of this compound by microorganisms in soil or water is absent from the scientific literature. There are no published studies identifying microbial strains capable of metabolizing this compound, nor are there any proposed enzymatic pathways for its breakdown in model environmental systems.

Hydrolytic Stability and Transformation Products

The hydrolytic stability of this compound across a range of environmentally relevant pH levels has not been reported. Consequently, data on its half-life in aqueous environments and the identity of any potential transformation products resulting from hydrolysis are not available.

Adsorption and Mobility in Environmental Matrices (Academic Modeling)

There is a lack of published research on the adsorption and mobility characteristics of this compound in environmental matrices such as soil and sediment. Academic models and experimental data, which would describe the compound's potential for leaching into groundwater or its tendency to bind to soil particles, could not be located.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid, and what reaction conditions are critical for optimizing yield?

  • The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole core. A common approach includes nitration of 1-methyl-1H-pyrazole derivatives followed by acetic acid side-chain introduction via alkylation or nucleophilic substitution. Key conditions include:

  • Temperature control (e.g., 0–5°C during nitration to avoid by-products).
  • Solvent selection (e.g., DMF or acetonitrile for polar intermediates).
  • Catalysts such as sulfuric acid for nitration or base-mediated alkylation.
    • Characterization relies on NMR (to confirm substitution patterns) and HPLC (to assess purity >95%) .

Q. How is structural elucidation of this compound performed, particularly when resolving ambiguities in substitution patterns?

  • X-ray crystallography is the gold standard for unambiguous structural determination. If single crystals are obtainable, refinement programs like SHELXL (part of the SHELX suite) can resolve bond lengths, angles, and nitro-group orientation. For solution-phase analysis:

  • 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological targets or assays are commonly explored for this compound?

  • The pyrazole-acetic acid scaffold shows potential for interacting with enzymes (e.g., cyclooxygenases) or receptors (e.g., G-protein-coupled receptors). Initial screening often includes:

  • In vitro enzyme inhibition assays (IC₅₀ determination).
  • Cell viability assays (e.g., MTT for cytotoxicity).
  • Controls: Use structurally analogous compounds (e.g., 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) to benchmark activity .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?

  • Contradictions often arise from regioisomeric by-products or residual solvents. Mitigation strategies:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Purification optimization : Employ preparative HPLC or recrystallization (e.g., using ethyl acetate/hexane).
  • Isotopic labeling : Introduce deuterated analogs to confirm peak assignments in NMR .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Models nitro-group electron-withdrawing effects and acetic acid acidity (pKa prediction).
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., nitroreductases).
  • MD simulations : Assess stability in biological membranes or solvent systems .

Q. How can synthetic protocols be optimized to scale up production while maintaining purity?

  • Flow chemistry : Reduces side reactions via precise residence time control.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Process analytics : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What strategies resolve crystallographic disorder in the nitro or methyl groups during X-ray analysis?

  • SHELXL refinement : Use PART instructions to model disorder.
  • Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts.
  • Twinned data handling : Employ SHELXD for initial phasing and SHELXL for twin refinement .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationHPLC purity assessment, RecrystallizationPurity >95%, Solvent polarity optimization
Structural ElucidationX-ray (SHELXL), 2D NMRResolution <1.0 Å, HMBC correlations
Biological ScreeningEnzyme inhibition assays, MD simulationsIC₅₀, Binding free energy (ΔG)
Computational ModelingDFT, Molecular dockingB3LYP/6-31G* basis set, Glide XP scoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.